2-Hydroxy-2-methyl-2,3-dihydro-4H-1-benzopyran-4-one
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Overview
Description
2-Hydroxy-2-methylchroman-4-one is a heterocyclic compound that belongs to the chromanone family. It is characterized by a chroman-4-one core structure with a hydroxyl group and a methyl group at the second position. This compound is known for its diverse biological activities and is used as a building block in medicinal chemistry for the synthesis of novel lead compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-methylchroman-4-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the condensation of 2-hydroxyacetophenone with methyl vinyl ketone, followed by cyclization in the presence of a base such as sodium hydroxide .
Industrial Production Methods: Industrial production of 2-Hydroxy-2-methylchroman-4-one often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-2-methylchroman-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the chromanone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include quinones, dihydrochromanones, and various substituted chromanones .
Scientific Research Applications
2-Hydroxy-2-methylchroman-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: The compound exhibits potential therapeutic properties, including anticancer, antioxidant, and anti-inflammatory activities.
Industry: It is utilized in the development of pharmaceuticals, agrochemicals, and cosmetics
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-methylchroman-4-one involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, modulate signaling pathways, and interact with cellular receptors. These interactions lead to its observed biological effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Chroman-4-one: Lacks the hydroxyl and methyl groups at the second position.
2-Hydroxychroman-4-one: Similar structure but without the methyl group.
2-Methylchroman-4-one: Similar structure but without the hydroxyl group.
Uniqueness: 2-Hydroxy-2-methylchroman-4-one is unique due to the presence of both hydroxyl and methyl groups at the second position, which contributes to its distinct chemical reactivity and biological activity .
Properties
CAS No. |
119138-95-3 |
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Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
2-hydroxy-2-methyl-3H-chromen-4-one |
InChI |
InChI=1S/C10H10O3/c1-10(12)6-8(11)7-4-2-3-5-9(7)13-10/h2-5,12H,6H2,1H3 |
InChI Key |
PXIGHXIKZDCYLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C2=CC=CC=C2O1)O |
Origin of Product |
United States |
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